Cas no 1493370-71-0 (4-(2-chloro-4-methoxyphenyl)butan-1-amine)

4-(2-Chloro-4-methoxyphenyl)butan-1-amine is a chiral amine derivative featuring a chloro-methoxy-substituted phenyl ring linked to a butylamine chain. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility as a building block for active intermediates. The chloro and methoxy functional groups enhance its reactivity, enabling selective modifications for targeted synthesis. Its well-defined molecular structure ensures consistent performance in coupling reactions and chiral resolutions. The compound is typically supplied with high purity, making it suitable for applications requiring precise chemical control. Proper handling is advised due to its amine functionality. Storage under inert conditions is recommended to maintain stability.
4-(2-chloro-4-methoxyphenyl)butan-1-amine structure
1493370-71-0 structure
Product name:4-(2-chloro-4-methoxyphenyl)butan-1-amine
CAS No:1493370-71-0
MF:C11H16ClNO
MW:213.703842163086
CID:5820414
PubChem ID:65305190

4-(2-chloro-4-methoxyphenyl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanamine, 2-chloro-4-methoxy-
    • 4-(2-Chloro-4-methoxyphenyl)butan-1-amine
    • AKOS014640034
    • CS-0286684
    • 1493370-71-0
    • EN300-1967741
    • 4-(2-chloro-4-methoxyphenyl)butan-1-amine
    • Inchi: 1S/C11H16ClNO/c1-14-10-6-5-9(11(12)8-10)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3
    • InChI Key: JDGADHVAPBXKMX-UHFFFAOYSA-N
    • SMILES: C1(CCCCN)=CC=C(OC)C=C1Cl

Computed Properties

  • Exact Mass: 213.0920418g/mol
  • Monoisotopic Mass: 213.0920418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.096±0.06 g/cm3(Predicted)
  • Boiling Point: 324.2±32.0 °C(Predicted)
  • pka: 10.46±0.10(Predicted)

4-(2-chloro-4-methoxyphenyl)butan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1967741-0.05g
4-(2-chloro-4-methoxyphenyl)butan-1-amine
1493370-71-0
0.05g
$468.0 2023-09-16
Enamine
EN300-1967741-5.0g
4-(2-chloro-4-methoxyphenyl)butan-1-amine
1493370-71-0
5g
$3396.0 2023-05-27
Enamine
EN300-1967741-1g
4-(2-chloro-4-methoxyphenyl)butan-1-amine
1493370-71-0
1g
$557.0 2023-09-16
Enamine
EN300-1967741-5g
4-(2-chloro-4-methoxyphenyl)butan-1-amine
1493370-71-0
5g
$1614.0 2023-09-16
Enamine
EN300-1967741-1.0g
4-(2-chloro-4-methoxyphenyl)butan-1-amine
1493370-71-0
1g
$1172.0 2023-05-27
Enamine
EN300-1967741-10.0g
4-(2-chloro-4-methoxyphenyl)butan-1-amine
1493370-71-0
10g
$5037.0 2023-05-27
Enamine
EN300-1967741-0.5g
4-(2-chloro-4-methoxyphenyl)butan-1-amine
1493370-71-0
0.5g
$535.0 2023-09-16
Enamine
EN300-1967741-0.1g
4-(2-chloro-4-methoxyphenyl)butan-1-amine
1493370-71-0
0.1g
$490.0 2023-09-16
Enamine
EN300-1967741-2.5g
4-(2-chloro-4-methoxyphenyl)butan-1-amine
1493370-71-0
2.5g
$1089.0 2023-09-16
Enamine
EN300-1967741-0.25g
4-(2-chloro-4-methoxyphenyl)butan-1-amine
1493370-71-0
0.25g
$513.0 2023-09-16

4-(2-chloro-4-methoxyphenyl)butan-1-amine Related Literature

Additional information on 4-(2-chloro-4-methoxyphenyl)butan-1-amine

4-(2-chloro-4-methoxyphenyl)butan-1-amine: A Comprehensive Overview

The compound 4-(2-chloro-4-methoxyphenyl)butan-1-amine, identified by the CAS number 1493370-71-0, is a versatile organic molecule with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis and drug development. Recent studies have highlighted its role in the creation of novel materials with enhanced mechanical and thermal stability.

The molecular structure of 4-(2-chloro-4-methoxyphenyl)butan-1-amine consists of a butanamine backbone attached to a substituted phenyl ring. The phenyl group is further modified with a chlorine atom at the 2-position and a methoxy group at the 4-position, which imparts unique electronic and steric properties to the molecule. These substituents not only influence the compound's reactivity but also contribute to its ability to form stable complexes with other molecules, making it a valuable precursor in organic synthesis.

Recent research has focused on the synthesis and characterization of 4-(2-chloro-4-methoxyphenyl)butan-1-amine. Scientists have explored various synthetic pathways, including nucleophilic substitution and coupling reactions, to optimize its production. The compound's ability to undergo multiple reaction pathways has made it a key intermediate in the synthesis of more complex molecules, such as pharmaceutical agents and advanced polymers.

In terms of applications, 4-(2-chloro-4-methoxyphenyl)butan-1-amine has shown promise in the field of materials science. Its unique combination of steric hindrance and electronic properties makes it an ideal candidate for use in the development of high-performance polymers and composites. Researchers have also investigated its potential as a building block for creating biocompatible materials, which could find applications in medical devices and tissue engineering.

The compound's role in drug discovery is another area of active research. Its ability to act as a chiral auxiliary or a template for asymmetric synthesis has been explored in recent studies. By incorporating 4-(2-chloro-4-methoxyphenyl)butan-1-amine into drug design, scientists aim to develop more effective therapeutic agents with improved bioavailability and reduced side effects.

In conclusion, 4-(2-chloro-4-methoxyphenyl)butan-1-amine, with its CAS number 1493370-71-0, stands out as a significant molecule in contemporary chemical research. Its structural versatility, combined with recent advancements in synthetic methodologies, positions it as a valuable tool in the creation of innovative materials and pharmaceuticals. As research continues to uncover new applications for this compound, its importance in the field of chemistry is expected to grow further.

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